3,5-Dibromo-4-ethylpyridin-2-amine chemical structure and properties
3,5-Dibromo-4-ethylpyridin-2-amine chemical structure and properties
Core Scaffold for Kinase Inhibitor Development & Heterocyclic Functionalization
Executive Summary
3,5-Dibromo-4-ethylpyridin-2-amine (CAS 867131-58-6) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors and agrochemicals. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-donating amino group at C2, sterically demanding bromine atoms at C3 and C5, and an ethyl group at C4.
This polysubstituted architecture makes it a "privileged scaffold" in medicinal chemistry. The distinct steric and electronic environments of the two bromine atoms allow for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the sequential construction of complex bioactive heterocycles.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 3,5-Dibromo-4-ethylpyridin-2-amine |
| CAS Number | 867131-58-6 |
| Molecular Formula | C₇H₈Br₂N₂ |
| SMILES | CCC1=C(Br)C=NC(N)=C1Br |
| InChI Key | OMSDMWJNRWWBON-UHFFFAOYSA-N |
| Molecular Weight | 279.96 g/mol |
Physical Properties
| Property | Value | Context |
| Physical State | Solid (Crystalline powder) | Standard conditions |
| LogP | ~3.02 | Lipophilic; suitable for CNS-active drug design |
| pKa (Calc) | ~2.5 - 3.0 (Pyridine N) | Reduced basicity due to electron-withdrawing Br atoms |
| Solubility | DMSO, Methanol, DCM | Low solubility in water due to lipophilicity |
Structural Analysis & Reactivity Profile
Electronic & Steric Landscape
The reactivity of 3,5-Dibromo-4-ethylpyridin-2-amine is defined by the interplay between the electron-donating amino group and the electron-withdrawing bromine atoms.
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C2-Amino Group: Acts as an ortho/para director, pushing electron density into the ring. However, the inductive effect of the adjacent C3-Bromine and the pyridine nitrogen creates a unique "push-pull" system.
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C3 vs. C5 Bromine (Regioselectivity):
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C3-Bromine: Highly sterically encumbered. It is flanked by the C2-Amino group and the C4-Ethyl group.
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C5-Bromine: Less sterically hindered. It is flanked by the C4-Ethyl group and a small proton at C6.
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Consequence: In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C5-position is significantly more reactive . This allows researchers to selectively functionalize C5 first, followed by C3 under more forcing conditions.
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Visualization: Reactivity Logic
The following diagram illustrates the structural logic dictating the regioselectivity of this scaffold.
Caption: Regioselectivity map showing the kinetic preference for C5 functionalization due to steric factors.
Synthetic Pathways[6][7][8][9]
Primary Synthesis: Bromination of 4-Ethylpyridin-2-amine
The most robust route to the title compound involves the electrophilic aromatic substitution of 4-ethylpyridin-2-amine. Given the activating nature of the amino group, bromination occurs readily at the 3 and 5 positions.
Experimental Protocol (Adapted for Lab Scale)
Objective: Synthesis of 3,5-Dibromo-4-ethylpyridin-2-amine from 4-ethylpyridin-2-amine.
Reagents:
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N-Bromosuccinimide (NBS) (2.1 eq) or Br₂ (2.1 eq)
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Solvent: Acetonitrile (ACN) or Acetic Acid (AcOH)
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Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 4-ethylpyridin-2-amine (10 mmol) and Acetonitrile (50 mL). Ensure complete dissolution.
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Bromination: Cool the solution to 0°C in an ice bath. Slowly add NBS (21 mmol) portion-wise over 30 minutes. Note: Portion-wise addition prevents exotherms and over-bromination side products.
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Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
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Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize excess bromine/NBS.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography to yield the target solid.
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic workflow for the bromination of 4-ethylpyridin-2-amine.
Applications in Drug Development[7][11]
Kinase Inhibitor Scaffold
The 2-aminopyridine motif is a "privileged structure" in kinase inhibition (e.g., Crizotinib, Palbociclib). The 3,5-dibromo-4-ethyl derivative serves as a versatile building block:
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Hinge Binding: The pyridine nitrogen and the C2-amino group often form hydrogen bonds with the kinase hinge region (ATP binding site).
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Hydrophobic Pocket Filling: The 4-ethyl group provides steric bulk that can fill hydrophobic pockets (e.g., the Gatekeeper region), improving selectivity.
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Vector Extension: The bromines allow for the attachment of solubilizing groups or additional pharmacophores via cross-coupling.
Agrochemicals
Halogenated pyridines are frequently used in the synthesis of herbicides and fungicides (e.g., Picloram derivatives). The ethyl group provides lipophilicity essential for penetrating plant cuticles.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
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Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.
References
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Sigma-Aldrich (Merck). 3,5-Dibromo-4-ethylpyridin-2-amine Product Page. Retrieved from
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Fluorochem. Product Specification: 3,5-Dibromo-4-ethylpyridin-2-amine (F605275).[2] Retrieved from
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PubChem. 3,5-Dibromo-4-methylpyridin-2-amine (Analog Data). National Library of Medicine. Retrieved from
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Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine. Retrieved from
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BLD Pharm. 3,5-Dibromo-4-ethylpyridin-2-amine Technical Documentation. Retrieved from
